3-Cyanocinnamic acid

Description

BenchChem offers high-quality 3-Cyanocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

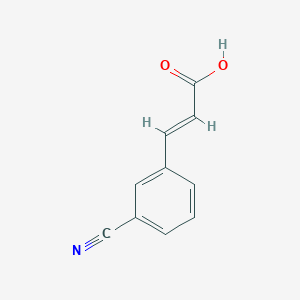

IUPAC Name |

(E)-3-(3-cyanophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYFZKRRQZYAJI-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanocinnamic acid is a derivative of cinnamic acid, an organic compound naturally found in plants. The presence of a nitrile (cyano) group on the phenyl ring at the meta position significantly influences its chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Cyanocinnamic acid, detailed experimental protocols for their determination, and insights into its biological interactions.

Physicochemical Properties

The key physicochemical parameters of 3-Cyanocinnamic acid are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for designing experimental protocols.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Melting Point | Not experimentally reported | For comparison, the melting point of the parent compound, cinnamic acid, is 133 °C[2][3]. |

| Boiling Point | 357.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | Not experimentally reported | The pKa of the parent compound, cinnamic acid, is 4.44, indicating it is a weak acid[4]. |

| logP | 1.83 (Predicted) | The partition coefficient (logP) suggests moderate lipophilicity. |

| Solubility | Limited solubility in water; Soluble in organic solvents such as ethanol and acetone. | Quantitative data is not readily available. For reference, the water solubility of cinnamic acid is approximately 0.5 g/L[4]. |

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of cinnamic acid derivatives as apoptosis-inducing agents in cancer cells. 3-Cyanocinnamic acid has been shown to bind to the orphan nuclear receptor, Small Heterodimer Partner (SHP), which is involved in regulating various metabolic and cellular processes. The interaction with SHP, along with other cellular effects, can trigger the intrinsic pathway of apoptosis. This involves altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in programmed cell death.

Figure 1: Proposed signaling pathway of 3-Cyanocinnamic acid-induced apoptosis.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3-Cyanocinnamic acid are essential for its application in research and development.

Synthesis and Characterization Workflow

A common and effective method for synthesizing 3-Cyanocinnamic acid is through the Knoevenagel-Doebner condensation. This reaction involves the condensation of 3-cyanobenzaldehyde with malonic acid, catalyzed by a base such as pyridine and piperidine. The resulting product can then be purified and characterized using various analytical techniques.

Figure 2: Experimental workflow for the synthesis and characterization of 3-Cyanocinnamic acid.

Detailed Methodologies

1. Synthesis via Knoevenagel-Doebner Condensation

-

Materials: 3-cyanobenzaldehyde, malonic acid, pyridine, piperidine, ethanol, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanobenzaldehyde and a slight molar excess of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 3-Cyanocinnamic acid.

-

2. Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Place a small amount of the dry, crystalline 3-Cyanocinnamic acid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

-

3. pKa Determination by Potentiometric Titration

-

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer.

-

Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, ethanol (if needed for solubility).

-

Procedure:

-

Accurately weigh a sample of 3-Cyanocinnamic acid and dissolve it in a known volume of deionized water (a co-solvent like ethanol may be used if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

4. logP Determination by Shake-Flask Method

-

Materials: n-octanol, water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4), separatory funnel.

-

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

-

Dissolve a known amount of 3-Cyanocinnamic acid in the aqueous phase.

-

Add an equal volume of the n-octanol phase to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Carefully collect both the aqueous and n-octanol phases.

-

Determine the concentration of 3-Cyanocinnamic acid in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

-

5. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 3-Cyanocinnamic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The resulting spectra will provide information about the molecular structure, including the number and connectivity of protons and carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of 3-Cyanocinnamic acid with dry potassium bromide, or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum will show characteristic absorption bands for the functional groups present, such as the carboxylic acid O-H and C=O stretches, the C≡N stretch of the nitrile group, and the C=C and C-H bonds of the aromatic ring and alkene.

-

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-Cyanocinnamic acid. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this and related compounds. Further experimental determination of properties such as melting point, pKa, and quantitative solubility is warranted to build a more complete profile of this promising molecule.

References

A Technical Guide to the Solubility of 3-Cyanocinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-cyanocinnamic acid in organic solvents. Due to a lack of readily available quantitative public data, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols and an overview of analytical methods.

Introduction to 3-Cyanocinnamic Acid and its Solubility

3-Cyanocinnamic acid, a derivative of cinnamic acid, is an organic compound with potential applications in various fields of chemical synthesis and pharmaceutical research. The solubility of this compound in different organic solvents is a critical parameter for its purification, formulation, and application in drug development and other chemical processes.

While specific quantitative solubility data for 3-cyanocinnamic acid is not extensively documented in publicly accessible literature, general solubility trends for cinnamic acid and its derivatives suggest that it is likely to be soluble in many common organic solvents and sparingly soluble in water. The nitrile and carboxylic acid functional groups will dictate its interaction with various solvents.

Qualitative Solubility Profile

Based on the general characteristics of cinnamic acid derivatives, a qualitative solubility profile for 3-cyanocinnamic acid can be anticipated. It is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. Its solubility in less polar solvents like acetone and ethyl acetate is likely to be moderate, while it is expected to have low solubility in nonpolar solvents such as hexane.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The following sections detail a comprehensive protocol based on the widely accepted shake-flask method.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][2][3]

Objective: To determine the saturation solubility of 3-cyanocinnamic acid in a given organic solvent at a specific temperature.

Materials and Equipment:

-

3-Cyanocinnamic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Spatula

-

Oven for drying glassware

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Prepare a constant temperature environment using a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of 3-cyanocinnamic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is reached.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial containing the excess solid.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature environment for at least 24 hours to allow the excess solid to sediment. For faster separation, the samples can be centrifuged at the same temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining undissolved microparticles.

-

Quantification: The concentration of 3-cyanocinnamic acid in the filtered saturated solution is then determined using a suitable analytical method, such as gravimetry or UV-Vis spectroscopy.

Analytical Methods for Quantification

3.2.1. Gravimetric Analysis

This method involves determining the mass of the dissolved solid after evaporating the solvent.[4][5][6][7][8]

Procedure:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating may be applied, ensuring the temperature is well below the decomposition point of 3-cyanocinnamic acid.

-

Once the solvent is fully evaporated, dry the flask containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

-

Cool the flask in a desiccator and weigh it accurately.

-

The mass of the dissolved 3-cyanocinnamic acid is the final weight of the flask and residue minus the initial weight of the empty flask.

-

The solubility can then be expressed in terms of g/L or other appropriate units.

3.2.2. UV-Vis Spectroscopy

This technique is suitable for compounds that absorb ultraviolet or visible light and can be used for rapid and accurate concentration determination.[9][10][11]

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute standard solution of 3-cyanocinnamic acid in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).

-

Calibration Curve: Prepare a series of standard solutions of 3-cyanocinnamic acid of known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. bioassaysys.com [bioassaysys.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. longdom.org [longdom.org]

- 10. eu-opensci.org [eu-opensci.org]

- 11. agilent.com [agilent.com]

Spectroscopic Characterization of 3-Cyanocinnamic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-cyanocinnamic acid, a molecule of interest in organic synthesis and materials science. The following sections detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of a complete, published dataset for 3-cyanocinnamic acid, the presented data is a combination of available information for closely related analogs and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for 3-cyanocinnamic acid are presented below.

¹H NMR Data

The ¹H NMR spectrum of 3-cyanocinnamic acid is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for 3-Cyanocinnamic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | ~12.0 - 13.0 | Singlet (broad) | - |

| H-α (vinylic) | ~6.5 - 6.7 | Doublet | ~16.0 |

| H-β (vinylic) | ~7.6 - 7.8 | Doublet | ~16.0 |

| Aromatic Protons | ~7.5 - 8.0 | Multiplet | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for the distinct carbon atoms in 3-cyanocinnamic acid are tabulated below.

Table 2: Predicted ¹³C NMR Data for 3-Cyanocinnamic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 - 170 |

| C-α (vinylic) | ~120 - 125 |

| C-β (vinylic) | ~140 - 145 |

| Aromatic C-CN | ~112 - 115 |

| Aromatic C-ipso | ~135 - 138 |

| Aromatic C-H | ~129 - 134 |

| C≡N (Nitrile) | ~117 - 119 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-cyanocinnamic acid will show characteristic absorption bands for its carboxylic acid, nitrile, alkene, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands for 3-Cyanocinnamic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2230 - 2210 | C≡N stretch | Nitrile |

| ~1710 - 1680 | C=O stretch | Carboxylic Acid |

| ~1640 - 1620 | C=C stretch | Alkene |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended conjugation in 3-cyanocinnamic acid, involving the phenyl ring, the acrylic acid moiety, and the cyano group, is expected to result in a strong absorption band in the ultraviolet region. Cinnamic acid itself has a λmax around 270 nm, and various cinnamate derivatives show a λmax of around 310 nm.[1][2]

Table 4: Predicted UV-Vis Absorption Data for 3-Cyanocinnamic Acid

| Parameter | Predicted Value | Solvent |

| λmax | ~280 - 310 nm | Ethanol or Methanol |

Note: The λmax and molar absorptivity can be influenced by the solvent used for the measurement.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-cyanocinnamic acid.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-cyanocinnamic acid.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid 3-cyanocinnamic acid powder directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of 3-cyanocinnamic acid of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Visualization

The general workflow for the spectroscopic characterization of a chemical compound like 3-cyanocinnamic acid is illustrated in the diagram below.

Caption: General workflow for the spectroscopic analysis of 3-Cyanocinnamic acid.

References

An In-depth Technical Guide on the Structural Analysis of 3-Cyanocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 3-Cyanocinnamic acid (C₁₀H₇NO₂), a molecule of interest in materials science and pharmaceutical research. Despite a comprehensive search of scientific literature and crystallographic databases, a complete, experimentally determined crystal structure for 3-Cyanocinnamic acid has not been publicly reported. This document, therefore, provides a detailed, generalized protocol for the determination of its crystal structure, based on established X-ray crystallography techniques for similar small organic molecules. Furthermore, it presents computationally derived structural data to offer insights into the molecule's geometry. A procedural workflow for crystallographic analysis is also provided in a visual format to guide researchers in this endeavor.

Introduction

3-Cyanocinnamic acid is an organic compound featuring a cinnamic acid backbone substituted with a nitrile group at the meta-position of the phenyl ring.[1][2][3] Cinnamic acid and its derivatives are known for their diverse biological activities and their use as precursors in the synthesis of various pharmaceuticals and fine chemicals. The cyano-substitution can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its solid-state packing and physicochemical properties such as solubility and melting point. A definitive crystal structure is crucial for understanding these properties and for rational drug design and materials engineering.

While experimental data for 3-Cyanocinnamic acid's crystal structure is not available, this guide serves as a comprehensive resource for researchers aiming to determine it. The methodologies outlined are standard practices in the field of X-ray crystallography.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable predictions of molecular geometry. The following table summarizes key predicted bond lengths and angles for 3-Cyanocinnamic acid.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=C (alkene) | ~1.34 - 1.35 |

| C-C (phenyl) | ~1.38 - 1.40 |

| C-C (alkene-phenyl) | ~1.48 - 1.49 |

| C-C (alkene-carboxyl) | ~1.47 - 1.48 |

| C=O (carboxyl) | ~1.21 - 1.22 |

| C-O (carboxyl) | ~1.35 - 1.36 |

| C≡N (nitrile) | ~1.15 - 1.16 |

| C-C (phenyl-nitrile) | ~1.44 - 1.45 |

| Bond Angles (°) | |

| C=C-C (alkene) | ~120 - 125 |

| C-C-C (phenyl) | ~118 - 121 |

| O=C-O (carboxyl) | ~122 - 124 |

| C-C≡N (nitrile) | ~178 - 180 |

Note: These values are estimations based on typical bond lengths and angles for similar functional groups and should be confirmed by experimental determination.

Experimental Protocols for Crystal Structure Determination

The following section details the generalized experimental procedures required for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-Cyanocinnamic acid.

Synthesis of 3-Cyanocinnamic Acid

A common method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.

Materials:

-

3-Cyanobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Dilute Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 3-cyanobenzaldehyde and malonic acid in pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a stirred solution of dilute hydrochloric acid.

-

A precipitate of crude 3-Cyanocinnamic acid will form.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-Cyanocinnamic acid.

Single Crystal Growth

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis.

Method: Slow Evaporation

-

Prepare a saturated solution of purified 3-Cyanocinnamic acid in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at room temperature or slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5]

Procedure:

-

Crystal Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal structure.

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

Conclusion

While the definitive experimental crystal structure of 3-Cyanocinnamic acid is not currently available in the public domain, this guide provides the necessary theoretical and practical framework for its determination. The outlined protocols for synthesis, crystallization, and X-ray diffraction analysis are robust and widely applicable. The provided computational data offers a preliminary insight into the molecular geometry of 3-Cyanocinnamic acid, which can be a valuable starting point for further experimental and computational studies. The determination and reporting of this crystal structure would be a valuable contribution to the fields of chemistry, materials science, and pharmaceutical development.

References

- 1. 3-Cyanocinnamic acid | 16642-93-6 | FC46306 | Biosynth [biosynth.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-Cyanocinnamic acid | C10H7NO2 | CID 13370798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 3-Cyanocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated thermal properties and decomposition pathways of 3-Cyanocinnamic acid based on established principles of organic chemistry and thermal analysis of related compounds. As of the latest literature review, specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for 3-Cyanocinnamic acid is not publicly available. The experimental protocols and decomposition pathways described herein are therefore presented as standardized methodologies and hypothetical models, respectively.

Introduction

3-Cyanocinnamic acid is a derivative of cinnamic acid, featuring a nitrile group on the phenyl ring. Cinnamic acid and its derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities and potential as building blocks for novel polymers. Understanding the thermal stability and decomposition profile of 3-Cyanocinnamic acid is crucial for its application in drug development, formulation, and manufacturing processes where thermal stress may be encountered. This guide outlines the fundamental physical properties, recommended experimental protocols for thermal analysis, and a proposed decomposition pathway for 3-Cyanocinnamic acid.

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Cyanocinnamic acid is presented in Table 1. This data is compiled from chemical supplier databases and provides a baseline for understanding the compound's general characteristics.

Table 1: Physicochemical Properties of 3-Cyanocinnamic Acid

| Property | Value | Source |

| Chemical Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| CAS Number | 16642-93-6 | [1] |

| Boiling Point | 357.9 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.26 ± 0.1 g/cm³ | [1] |

| Storage Conditions | Dry place, Room Temperature | [1] |

Note: The boiling point is a predicted value and may represent the decomposition temperature under atmospheric pressure.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition of 3-Cyanocinnamic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following sections detail standardized protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, residual mass, and the kinetics of degradation.

3.1.1. Objective

To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages of heating for 3-Cyanocinnamic acid.

3.1.2. Instrumentation

A calibrated thermogravimetric analyzer is required.

3.1.3. Sample Preparation

-

Use 5-10 mg of finely powdered 3-Cyanocinnamic acid to ensure uniform heat distribution.

-

Place the sample in an inert pan, typically alumina or platinum.

3.1.4. Experimental Conditions

| Parameter | Recommended Setting | Rationale |

| Temperature Range | Ambient to 600 °C | To ensure complete decomposition is observed. |

| Heating Rate | 10 °C/min | A common rate for initial screening. Slower rates (e.g., 5 °C/min) can provide better resolution of thermal events. |

| Purge Gas | Nitrogen (or other inert gas, e.g., Argon) | To study the intrinsic thermal stability without oxidative effects. |

| Flow Rate | 20-50 mL/min | To maintain an inert atmosphere and remove gaseous decomposition products. |

3.1.5. Data Analysis

-

TGA Curve: Plot of mass (%) versus temperature (°C).

-

DTG Curve: The first derivative of the TGA curve, plotting the rate of mass loss versus temperature. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and to observe exothermic or endothermic decomposition processes.

3.2.1. Objective

To determine the melting point and enthalpy of fusion of 3-Cyanocinnamic acid, and to characterize the thermodynamics of its decomposition (i.e., whether it is an endothermic or exothermic process).

3.2.2. Instrumentation

A calibrated differential scanning calorimeter is required.

3.2.3. Sample Preparation

-

Use 2-5 mg of the sample.

-

Hermetically seal the sample in an aluminum pan to prevent sublimation or evaporation before decomposition.

3.2.4. Experimental Conditions

| Parameter | Recommended Setting | Rationale |

| Temperature Program | Heat from ambient to a temperature above the expected decomposition, typically 300-400 °C. A heat-cool-heat cycle can be used to study thermal history effects. | To observe melting and subsequent decomposition. |

| Heating Rate | 10 °C/min | A standard rate for good resolution and sensitivity. |

| Purge Gas | Nitrogen (or other inert gas) | To provide an inert atmosphere. |

| Flow Rate | 20-50 mL/min | To maintain a stable thermal environment. |

3.2.5. Data Analysis

-

DSC Thermogram: Plot of heat flow (mW) versus temperature (°C).

-

Melting Point (T_m): The onset or peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔH_f): The area under the melting peak, providing the energy required to melt the sample.

-

Decomposition: Characterized by sharp or broad exothermic or endothermic peaks following the melt.

Mandatory Visualizations

The following diagrams illustrate the proposed workflow for the thermal analysis of 3-Cyanocinnamic acid and a hypothetical decomposition pathway.

Caption: Experimental workflow for thermal analysis.

Caption: Hypothetical decomposition pathways.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data for 3-Cyanocinnamic acid, a plausible decomposition pathway can be proposed based on the known thermal behavior of related cinnamic acid derivatives and aromatic nitriles.

Upon heating, the most likely initial decomposition step for cinnamic acids is decarboxylation (the loss of carbon dioxide) from the carboxylic acid group. This would lead to the formation of 3-cinnamonitrile. Studies on cinnamic acid itself have shown that decarboxylation is a primary thermal degradation route.[2]

The nitrile group is generally more thermally stable than the carboxylic acid group. However, at elevated temperatures, it can undergo reactions. In the presence of trace amounts of water, hydrolysis of the nitrile group to a carboxylic acid could occur, yielding 3-carboxycinnamic acid, which would then also be susceptible to decarboxylation. Another possibility at very high temperatures is the trimerization of the nitrile groups to form thermally stable triazine rings, a reaction observed in some aromatic nitriles.

Following the initial decomposition steps, further fragmentation of the aromatic ring and the side chain would be expected at higher temperatures, leading to the formation of smaller volatile aromatic compounds such as benzonitrile and styrene derivatives.

The exact decomposition products and their relative abundances would depend on the experimental conditions, particularly the heating rate and the composition of the atmosphere. Techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be required to identify the evolved gaseous products and definitively elucidate the decomposition mechanism.

Conclusion

While specific experimental data on the thermal stability and decomposition of 3-Cyanocinnamic acid is currently limited in the public domain, this guide provides a framework for its investigation. The outlined physicochemical properties serve as a starting point, and the detailed TGA and DSC protocols offer a standardized approach for its thermal characterization. The proposed decomposition pathway, centered around initial decarboxylation followed by reactions of the nitrile group and subsequent fragmentation, provides a scientifically grounded hypothesis that can be tested through rigorous experimental analysis. For researchers and professionals in drug development, a thorough understanding of these thermal properties is essential for ensuring the stability, safety, and efficacy of any formulation containing 3-Cyanocinnamic acid.

References

3-Cyanocinnamic Acid: A Technical Overview for Advanced Research

Introduction

3-Cyanocinnamic acid is an aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a phenyl ring substituted with both a cyano and an acrylic acid group, provides a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide offers an in-depth overview of 3-Cyanocinnamic acid, including its chemical properties, synthesis, and its emerging role as a modulator of cellular metabolism, primarily through the inhibition of monocarboxylate transporters (MCTs). This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Properties of 3-Cyanocinnamic Acid

The fundamental identifiers and physicochemical properties of 3-Cyanocinnamic acid are summarized below.

| Property | Value |

| CAS Number | 16642-93-6 |

| Molecular Formula | C₁₀H₇NO₂[1][2] |

| Molecular Weight | 173.17 g/mol [1] |

| IUPAC Name | (E)-3-(3-cyanophenyl)prop-2-enoic acid[1] |

| Synonyms | 3-(3-Cyanophenyl)acrylic acid |

| Appearance | Off-white to pale yellow crystalline powder |

| Boiling Point | 357.9 ± 25.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Flash Point | 170.3 ± 23.2 °C |

| Storage Conditions | Dry place, Room Temperature[1] |

Synthesis of 3-Cyanocinnamic Acid

The synthesis of cyanocinnamic acids is often achieved through a Knoevenagel condensation reaction. This method involves the reaction of a benzaldehyde derivative with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for 3-Cyanocinnamic Acid

This protocol is adapted from the general synthesis of cyanocinnamic acids.

Materials:

-

3-Cyanobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Dilute Hydrochloric Acid

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve 0.2 moles of 3-cyanobenzaldehyde and 0.3 moles of malonic acid in 80 mL of pyridine at room temperature.

-

Add 30 drops of piperidine to the solution to act as a catalyst.

-

Heat the mixture to approximately 100°C and stir for 4 hours.

-

After the reaction is complete, allow the solution to cool and then slowly pour it into a beaker containing 500 mL of dilute hydrochloric acid (1:1 v/v HCl to water).

-

A white precipitate of 3-cyanocinnamic acid will form.

-

Collect the precipitate by vacuum filtration and wash it with dilute hydrochloric acid and then with water.

-

Recrystallize the crude product from glacial acetic acid to obtain purified 3-cyanocinnamic acid.

Applications in Drug Development and Research

Cinnamic acid and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cyanocinnamic acid scaffold is of particular interest due to its role as an inhibitor of monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism.

Inhibition of Monocarboxylate Transporters (MCTs)

Many cancer cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support continued glycolysis. This export is primarily mediated by MCTs, particularly MCT1 and MCT4.

Derivatives of cyanocinnamic acid, such as α-cyano-4-hydroxycinnamic acid (CHC), are known inhibitors of MCTs. By blocking these transporters, cyanocinnamic acid derivatives can lead to an intracellular buildup of lactate, a drop in intracellular pH, and a disruption of the cell's metabolic processes, ultimately inhibiting cancer cell proliferation and survival. Novel silyl cyanocinnamic acid derivatives have been shown to have enhanced MCT1 inhibition properties and demonstrate significant anticancer efficacy in preclinical models.

Experimental Protocol: Lactate Uptake Assay for MCT1 Inhibition

This protocol describes a method to assess the inhibitory effect of compounds like 3-Cyanocinnamic acid on MCT1 function.

Cell Culture:

-

Culture a cancer cell line known to express MCT1 (e.g., WiDr colorectal cancer cells) in appropriate media until confluent.

-

Seed the cells into 24-well plates and grow to ~90% confluency.

Lactate Uptake Assay:

-

Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Pre-incubate the cells for 10 minutes with the test compound (e.g., 3-Cyanocinnamic acid derivative) at various concentrations in KRH buffer.

-

Initiate the lactate uptake by adding KRH buffer containing ¹⁴C-labeled lactic acid and the test compound.

-

Allow the uptake to proceed for a specified time (e.g., 5 minutes) at room temperature.

-

Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of ¹⁴C-lactic acid taken up by the cells.

-

Normalize the radioactivity counts to the total protein content in each well.

-

Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

Conclusion

3-Cyanocinnamic acid is a valuable chemical entity with established synthetic routes and significant potential in the realm of drug discovery. Its role as a precursor to potent inhibitors of monocarboxylate transporters highlights its importance in the development of novel anticancer therapeutics that target metabolic vulnerabilities of tumor cells. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the chemical and biological properties of this and related compounds.

References

theoretical studies on the electronic structure of 3-Cyanocinnamic acid

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 3-Cyanocinnamic Acid and Its Derivatives

This technical guide provides a comprehensive overview of the theoretical and computational studies on the electronic structure of 3-Cyanocinnamic acid and its closely related derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular geometry, vibrational analysis, and dynamic properties elucidated through computational chemistry.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds with significant applications in pharmaceuticals, flavorings, and as matrices in analytical techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2][3] Understanding the electronic structure of these molecules is crucial for predicting their reactivity, stability, and intermolecular interactions. Theoretical studies, primarily employing Density Functional Theory (DFT), provide profound insights into these properties at a molecular level. This guide focuses on the computational analysis of 3-Cyanocinnamic acid and its hydroxylated derivative, α-cyano-3-hydroxycinnamic acid (3CHCA), highlighting the methodologies and key findings from recent research.

Computational Workflow for Electronic Structure Analysis

Theoretical investigations of molecular electronic structures typically follow a standardized workflow. The process begins with the definition of the molecular geometry, which is then optimized to find the lowest energy conformation. Subsequent calculations, such as vibrational frequency analysis, are performed on this optimized structure to predict spectroscopic properties and ensure the structure corresponds to a true energy minimum.

Caption: A generalized workflow for the theoretical analysis of molecular electronic structure using DFT.

Detailed Computational Protocols

The accuracy of theoretical studies is highly dependent on the chosen computational methods. The primary approach cited in the literature for 3-Cyanocinnamic acid derivatives is Density Functional Theory (DFT).

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol is standard for determining the stable conformation and spectroscopic properties of a molecule.

-

Objective: To find the global minimum energy structure and calculate the corresponding vibrational frequencies.

-

Computational Method: Density Functional Theory (DFT).[1]

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is widely used for its balance of accuracy and computational cost in studying organic molecules.[4][5]

-

Basis Set: 6-31G or 6-311++G(d,p). The choice of basis set determines the flexibility given to electrons in the calculation. The 6-31G basis set was used for initial studies on 3CHCA, while larger sets like 6-311++G(d,p) are used for more refined calculations on similar compounds.[1][5]

-

Procedure:

-

The initial molecular structure of the target molecule (e.g., 3CHCA) is built using molecular modeling software.

-

A geometry optimization is performed using the specified DFT method (B3LYP/6-31G) to locate the stationary point on the potential energy surface.

-

A vibrational frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain theoretical Raman and IR spectra.[6]

-

The calculated wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for better comparison with experimental results.

-

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol is used to study the dynamic behavior and photoreactivity of molecules in a condensed phase.

-

Objective: To understand molecular motion and its role in solid-state reactions, such as topochemical photodimerization.

-

Simulation Setup:

-

A "minicrystal" is constructed, typically consisting of a number of molecules (e.g., 180) arranged according to their known crystal structure.

-

The initial structure is energy-minimized while preserving crystal symmetry to adapt the X-ray diffraction bond parameters to the force field used.

-

-

Simulation Parameters:

-

Force Field: A suitable force field is chosen to describe the interatomic potentials.

-

Ensemble: Simulations are often run in the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble.

-

Temperature: The simulation is run at a specific temperature, such as 300 K, to mimic ambient conditions.

-

Duration: The simulation is run for a specified period, for example, 20 picoseconds (ps), to collect data on molecular motion.

-

-

Analysis: The trajectories of the atoms are analyzed to understand phenomena like the overlap of reactive double bonds and the mean square displacement (MSD) of molecules, which provides insight into their mobility within the crystal lattice.

Results from Theoretical Studies

Molecular Geometry and Stability

DFT calculations have been employed to determine the optimized molecular structures and relative stabilities of cinnamic acid derivatives. For α-cyano-3-hydroxycinnamic acid (3CHCA), the global minimum energy was calculated to be -417593.78 kcal/mol using the B3LYP/6-31G level of theory.[1][7] This value is slightly higher than that of its isomer, α-cyano-4-hydroxycinnamic acid (4CHCA), which has an energy of -417594.63 kcal/mol, indicating that 4CHCA is more stable by approximately 0.85 kcal/mol.[1][7] The greater stability of the 4-hydroxy isomer is attributed to more effective resonance stabilization from the hydroxyl group in the para position.[1]

Vibrational Analysis

Vibrational spectroscopy, combined with theoretical calculations, is a powerful tool for structural elucidation. A comparative Raman vibrational analysis of 3CHCA was performed, with theoretical assignments made using DFT (B3LYP/6-31G).[1] The calculated wavenumbers showed good agreement with experimental results.

Table 1: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for α-cyano-3-hydroxycinnamic acid (3CHCA)

| Vibrational Mode | Functional Group | Experimental Raman Shift (cm⁻¹) | Theoretical (DFT) Wavenumber (cm⁻¹) |

| O-H Stretching | Carboxylic Acid OH | weak peak ~3300-3600 | - |

| C-H Stretching | Aromatic C-H | ~3000-3150 | - |

| C≡N Stretching | Cyano Group | ~2230 | ~2190-2200 (in related molecules)[8] |

Note: Specific experimental and theoretical values for all modes of 3CHCA were not fully detailed in the provided search results, but trends and regions were identified. The theoretical value for C≡N is based on similar cyanocinnamic compounds.

The cyano (-C≡N) group exhibits a distinct vibrational mode that is sensitive to its chemical environment.[8] The O-H stretching mode, typically found between 3300 and 3600 cm⁻¹, is another important diagnostic peak for hydroxylated derivatives like 3CHCA.[1]

Molecular Dynamics and Photoreactivity

Molecular dynamics simulations have been used to investigate the solid-state photoreactivity of 3- and 4-cyanocinnamic acids. These studies confirm that molecular motion and the optimal overlap of reactive double bonds are critical for topochemical photodimerization reactions. The simulations, performed on minicrystals of 180 molecules, revealed the importance of thermal motion in facilitating these solid-state photochemical reactions. By performing a stepwise MD study where two central molecules are dimerized, researchers can analyze the resulting changes in energy and molecular arrangement.

Table 2: Variation of Energy Components with C...C Distance During Dimerization of 3-Cyanocinnamic Acid at 300 K

| C...C Distance (Å) | Total Energy (kcal/mol) | Potential Energy (kcal/mol) | van der Waals Energy (kcal/mol) |

| Reactant (avg.) | - | - | - |

| Dimerization Stage | Data averaged from 20 ps MD simulation | Data averaged from 20 ps MD simulation | Data averaged from 20 ps MD simulation |

Note: The specific numerical values for each stage of the dimerization of 3-cyanocinnamic acid were presented in the source material but are summarized here conceptually. The study tracks these energy changes as the distance between the reactive carbon atoms of two adjacent molecules is decreased.

Conclusion

Theoretical studies based on Density Functional Theory and Molecular Dynamics have provided significant insights into the electronic structure, stability, and reactivity of 3-Cyanocinnamic acid and its derivatives. These computational approaches allow for the detailed characterization of molecular geometries and vibrational spectra, showing good agreement with experimental data.[1] Furthermore, simulations of dynamic processes have shed light on the mechanisms of solid-state reactions. The methodologies and findings presented in this guide are foundational for the rational design of new molecules with tailored properties for applications in drug development and analytical chemistry.

References

- 1. Vibrational analysis of α-cyanohydroxycinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. gaussian.com [gaussian.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Genesis and Scientific Journey of 3-Cyanocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanocinnamic acid and its derivatives represent a significant class of small molecules that have garnered substantial interest in the scientific community, primarily for their potent inhibitory effects on key metabolic transporters. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of 3-Cyanocinnamic acid. It details the initial synthesis, the seminal discovery of its biological activity as an inhibitor of the mitochondrial pyruvate carrier (MPC), and its subsequent characterization as a modulator of monocarboxylate transporters (MCTs). This document consolidates quantitative data on the inhibitory activities of various cyanocinnamic acid derivatives, provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes the intricate signaling pathways affected by their mechanism of action.

Discovery and History

The story of 3-Cyanocinnamic acid is intrinsically linked to the broader exploration of cinnamic acids, a class of organic compounds widely found in the plant kingdom. While a definitive singular publication marking the "discovery" of the 3-cyano isomer is not readily apparent in historical records, its synthesis is a direct application of well-established organic chemistry principles, most notably the Knoevenagel condensation. This reaction, developed in the late 19th century, provides a versatile method for the synthesis of α,β-unsaturated acids, including various cyanocinnamic acid isomers.

The pivotal moment in the scientific history of cyanocinnamic acids arrived in the mid-1970s with the work of Dr. Andrew P. Halestrap and his colleagues. Their research into mitochondrial transport processes led to the landmark discovery that α-cyano-4-hydroxycinnamate is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1] This discovery was crucial as it provided a powerful pharmacological tool to study the role of pyruvate in mitochondrial metabolism and laid the foundation for decades of research into the function and regulation of the MPC.[2][3]

Subsequent investigations revealed that cyanocinnamic acid derivatives also exhibit inhibitory activity against monocarboxylate transporters (MCTs), a family of proteins responsible for the transport of lactate, pyruvate, and other ketone bodies across the plasma membrane.[4] This dual inhibitory action on both MPC and MCTs has positioned cyanocinnamic acid and its analogs as valuable probes for dissecting cellular metabolism and as potential therapeutic agents in diseases characterized by metabolic dysregulation, such as cancer.[5]

Synthesis of 3-Cyanocinnamic Acid

The most common and established method for the synthesis of 3-Cyanocinnamic acid is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group. For the synthesis of 3-Cyanocinnamic acid, the reactants are 3-cyanobenzaldehyde and malonic acid.

Experimental Protocol: Knoevenagel Condensation for 3-Cyanocinnamic Acid

Objective: To synthesize 3-Cyanocinnamic acid from 3-cyanobenzaldehyde and malonic acid.

Materials:

-

3-cyanobenzaldehyde

-

Malonic acid

-

Pyridine (as a base and solvent)

-

Piperidine (as a catalyst)

-

Ethanol

-

Dilute Hydrochloric acid (HCl)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzaldehyde (1 molar equivalent) and a slight molar excess of malonic acid (e.g., 1.1 molar equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux (approximately 100-115 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Collect the precipitated 3-Cyanocinnamic acid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water to remove any remaining impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 3-Cyanocinnamic acid.

-

Dry the purified crystals and determine the yield and melting point.

Biological Activity and Mechanism of Action

The primary biological significance of 3-Cyanocinnamic acid and its derivatives lies in their ability to inhibit two crucial classes of metabolic transporters: the mitochondrial pyruvate carrier (MPC) and monocarboxylate transporters (MCTs).

Inhibition of the Mitochondrial Pyruvate Carrier (MPC)

The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By inhibiting the MPC, cyanocinnamic acid derivatives block the entry of pyruvate into the mitochondria, forcing cells to alter their metabolic strategies. This inhibition has been shown to have profound effects on cellular metabolism, including an increased reliance on alternative fuel sources like fatty acids and certain amino acids.[6]

Inhibition of Monocarboxylate Transporters (MCTs)

MCTs, particularly MCT1 and MCT4, are plasma membrane proteins that facilitate the transport of monocarboxylates such as lactate and pyruvate. In highly glycolytic cells, such as many cancer cells, MCTs are essential for exporting the large amounts of lactate produced to maintain intracellular pH and sustain a high glycolytic rate. Inhibition of MCTs by cyanocinnamic acid derivatives leads to an intracellular accumulation of lactate and a decrease in intracellular pH, which can induce cell cycle arrest and apoptosis.[4][7]

Quantitative Data on Inhibitory Activity

The inhibitory potency of cyanocinnamic acid derivatives varies depending on the specific substitutions on the cinnamic acid scaffold and the target transporter isoform. The following tables summarize key quantitative data from various studies.

| Derivative | Target | Assay Type | IC50/Ki Value | Cell Line/System | Reference |

| α-Cyano-4-hydroxycinnamate (CHC) | MPC | Pyruvate Uptake | Ki: 6.3 µM | Rat Liver Mitochondria | [3] |

| α-Cyano-4-hydroxycinnamate (CHC) | MCT1 | Lactate Uptake | IC50: > 150 µM | RBE4 (Rat Brain Endothelial) | [5] |

| UK5099 | MPC | Pyruvate Uptake | IC50: 50 nM | Rat Heart Mitochondria | [2] |

| Silyl Derivative 2a | MCT1 | Lactate Uptake | IC50: 408 nM | RBE4 (Rat Brain Endothelial) | [5] |

| Silyl Derivative 2b | MCT1 | Lactate Uptake | IC50: 97 nM | RBE4 (Rat Brain Endothelial) | [5] |

| AZD3965 | MCT1 | Lactate Uptake | IC50: 22.2 nM | 4T1 (Murine Breast Cancer) | [8] |

| α-Cyano-4-hydroxycinnamate (CHC) | MCT1 | Lactate Uptake | IC50: 6.16 mM | 4T1 (Murine Breast Cancer) | [8] |

Experimental Protocols for Biological Assays

Measurement of Mitochondrial Pyruvate Transport Inhibition

This protocol is adapted from methods used to assess the activity of the mitochondrial pyruvate carrier.[9][10]

Objective: To measure the inhibition of pyruvate transport into isolated mitochondria by 3-Cyanocinnamic acid derivatives.

Materials:

-

Isolated mitochondria (e.g., from rat liver or heart)

-

[¹⁴C]-labeled pyruvate

-

Assay buffer (containing sucrose, KCl, HEPES, and a respiratory inhibitor like rotenone)

-

Inhibitor stock solutions (e.g., 3-Cyanocinnamic acid derivatives in DMSO)

-

Stop solution (e.g., a high concentration of a known MPC inhibitor like UK5099 or a cold buffer)

-

Scintillation vials and scintillation fluid

-

Microcentrifuge

-

Scintillation counter

Procedure:

-

Prepare isolated mitochondria and determine the protein concentration.

-

Pre-incubate the mitochondrial suspension with the desired concentrations of the 3-Cyanocinnamic acid derivative or vehicle control (DMSO) for a specified time at a controlled temperature (e.g., 4°C to minimize metabolism).

-

Initiate the transport assay by adding a known concentration of [¹⁴C]-pyruvate to the mitochondrial suspension.

-

Allow the transport to proceed for a short, defined period (e.g., 10-30 seconds).

-

Terminate the transport by adding the stop solution and immediately centrifuging the mitochondria to pellet them.

-

Carefully remove the supernatant containing the extracellular [¹⁴C]-pyruvate.

-

Lyse the mitochondrial pellet and transfer the lysate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter to determine the amount of [¹⁴C]-pyruvate transported into the mitochondria.

-

Calculate the rate of pyruvate transport and the percentage of inhibition for each concentration of the test compound.

Measurement of Monocarboxylate Transporter (MCT) Inhibition

This protocol is based on assays used to measure lactate transport via MCTs in whole cells.[5]

Objective: To measure the inhibition of MCT-mediated lactate transport in cultured cells by 3-Cyanocinnamic acid derivatives.

Materials:

-

Cultured cells expressing the MCT isoform of interest (e.g., MCT1-expressing cancer cells)

-

[¹⁴C]-labeled L-lactate

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Inhibitor stock solutions (e.g., 3-Cyanocinnamic acid derivatives in DMSO)

-

Ice-cold wash buffer

-

Cell lysis buffer

-

Scintillation vials and scintillation fluid

-

Multi-well cell culture plates

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and grow to a confluent monolayer.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the 3-Cyanocinnamic acid derivative or vehicle control in assay buffer for a specified time.

-

Initiate lactate uptake by adding assay buffer containing a known concentration of [¹⁴C]-L-lactate.

-

Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes).

-

Terminate the uptake by rapidly aspirating the radioactive buffer and washing the cells multiple times with ice-cold wash buffer.

-

Lyse the cells with cell lysis buffer.

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the radioactivity counts.

-

Calculate the rate of lactate uptake and the percentage of inhibition for each concentration of the test compound.

Signaling Pathways and Experimental Workflows

The inhibition of MPC and MCTs by 3-Cyanocinnamic acid has significant downstream consequences on cellular metabolism and signaling. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by 3-Cyanocinnamic Acid.

Caption: Inhibition of Monocarboxylate Transporters (MCTs) by 3-Cyanocinnamic Acid.

Caption: General Experimental Workflow for the Development of 3-Cyanocinnamic Acid-Based Inhibitors.

Conclusion and Future Directions

3-Cyanocinnamic acid and its derivatives have evolved from being simple synthetic organic compounds to indispensable tools in the study of cellular metabolism and promising scaffolds for drug development. Their ability to inhibit both mitochondrial pyruvate carriers and monocarboxylate transporters provides a unique opportunity to target the metabolic vulnerabilities of various diseases, particularly cancer. Future research in this area will likely focus on the development of more potent and isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, a deeper understanding of the complex downstream signaling consequences of MPC and MCT inhibition will be crucial for the rational design of novel therapeutic strategies. The continued exploration of the rich history and diverse biological activities of 3-Cyanocinnamic acid is poised to yield further significant contributions to both basic science and clinical medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.tue.nl [pure.tue.nl]

- 7. sketchviz.com [sketchviz.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. benchchem.com [benchchem.com]

- 10. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Absence of 3-Cyanocinnamic Acid Derivatives in Nature: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While cinnamic acid and its numerous derivatives are ubiquitous in the plant kingdom and play crucial roles in various biological processes, a comprehensive review of scientific literature reveals a conspicuous absence of naturally occurring 3-cyanocinnamic acid derivatives. This technical guide addresses the current state of knowledge regarding this specific class of compounds, clarifying their synthetic origin and providing context through the well-established biochemistry of their parent molecule, cinnamic acid. For the purpose of methodological illustration, this guide also details the experimental protocols for the isolation and characterization of common, naturally occurring hydroxycinnamic acids, which can serve as a procedural blueprint for researchers in natural product chemistry.

The Natural Landscape of Cinnamic Acid Derivatives

Cinnamic acid is a central intermediate in the biosynthesis of a vast array of secondary metabolites in plants, fungi, and some bacteria.[1][2] Derived from the aromatic amino acid phenylalanine through the shikimate pathway, cinnamic acid serves as the precursor to lignins, flavonoids, coumarins, and numerous other phenolic compounds.[1][3] Common naturally occurring derivatives include p-coumaric acid, caffeic acid, and ferulic acid, which are hydroxylated forms of cinnamic acid.[1] These compounds are known for their antioxidant, antimicrobial, and other pharmacological properties.[3]

Table 1: Examples of Naturally Occurring Cinnamic Acid Derivatives and Their Sources

| Compound Name | Core Structure | Common Natural Sources | Typical Concentration Range | Reference |

| p-Coumaric Acid | 4-hydroxycinnamic acid | Grasses, cereals, fruits, vegetables | 10-1000 µg/g fresh weight | [1] |

| Caffeic Acid | 3,4-dihydroxycinnamic acid | Coffee beans, fruits, vegetables | 50-500 µg/g fresh weight | [1] |

| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | Cereal brans, seeds, vegetables | 100-5000 µg/g fresh weight | [1] |

| Sinapic Acid | 3,5-dimethoxy-4-hydroxycinnamic acid | Cruciferous vegetables, citrus fruits | 10-200 µg/g fresh weight | [3] |

The Status of 3-Cyanocinnamic Acid Derivatives: A Synthetic Origin

Despite the extensive research into natural products, there is a notable lack of evidence for the existence of 3-cyanocinnamic acid or its derivatives as natural metabolites. Searches of chemical and biological databases do not yield any reports of their isolation from a natural source. Instead, 3-cyanocinnamic acid is documented as a synthetic compound used in chemical research and as a substrate in biocatalytic processes described in patent literature. This strongly indicates that the cyano-substituted cinnamic acids are products of chemical synthesis rather than natural biosynthetic pathways.

Biosynthesis of the Cinnamic Acid Backbone: The Shikimate Pathway

To understand the context from which cinnamic acid derivatives arise, it is essential to examine their biosynthetic origin. The core cinnamic acid structure is synthesized in plants via the shikimate pathway, a metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds.

Caption: The Shikimate Pathway leading to the biosynthesis of Cinnamic Acid.

Experimental Protocol: Isolation of Hydroxycinnamic Acids from a Plant Matrix

While 3-cyanocinnamic acid derivatives are not found in nature, the methodologies for isolating and identifying other cinnamic acid derivatives are well-established. The following protocol provides a general workflow for the extraction and purification of hydroxycinnamic acids from a plant source, such as the leaves of Miscanthus x giganteus.[5]

Caption: A generalized workflow for the isolation of cinnamic acid derivatives.

Extraction

-

Sample Preparation: Air-dry fresh plant material (e.g., leaves) at room temperature and grind to a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with constant agitation.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Purification

-

Liquid-Liquid Partitioning: Resuspend the concentrated aqueous extract in water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The hydroxycinnamic acids will typically partition into the more polar ethyl acetate fraction.

-

Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel. Elute with a gradient of chloroform and methanol. Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and a UV lamp for visualization.

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compounds of interest and subject them to further purification by preparative reverse-phase HPLC (e.g., on a C18 column) with a gradient of water and methanol, both containing 0.1% formic acid.

Structural Elucidation

-

Mass Spectrometry (MS): Analyze the purified compounds by high-resolution mass spectrometry (HR-MS) to determine their exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the chemical structure of the isolated compounds.

Conclusion

References

- 1. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Cinnamic Acid, an Autoinducer of Its Own Biosynthesis, Is Processed via Hca Enzymes in Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: 3-Cyanocinnamic Acid Derivatives as MALDI Matrices for Enhanced Peptide Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract